molecular formula C17H22O2 B12931690 1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol

1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol

Cat. No.: B12931690
M. Wt: 258.35 g/mol
InChI Key: OLUQMFYBNOJBQQ-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,9Z,16-Heptadecatrien-4,6-diyn-3,8-diol is a biologically active C17 polyacetylenoid, a class of natural products derived from fatty acids and known for a pleiotropic profile of bioactivities . This compound, with the molecular formula C17H22O2 , is characterized by a unique structure featuring a conjugated system of triple bonds (diyn) and double bonds (trien) with hydroxyl groups, which is typical for this class of compounds found in plant families such as Apiaceae and Araliaceae . In scientific research, this specific polyacetylene and its structural analogs are of significant interest for their potential health benefits. Closely related polyacetylenes like falcarinol and falcarindiol have been shown in preclinical models to reduce the number and growth rate of neoplastic lesions in the colon, suggesting a potential chemopreventive effect on colorectal cancer . One studied mechanism for this activity is the compound's ability to modulate gut microbiota composition, even at sub-inhibitory concentrations, which may contribute to its antineoplastic properties . Furthermore, plant polyacetylenoids, as a group, are investigated for a broad spectrum of pharmacological activities, including antitumoral, anti-inflammatory, antimicrobial, and neuroprotective effects . Researchers value this compound as a high-purity standard for phytochemical and metabolic studies, as well as a lead structure in bioactivity assays and drug discovery projects. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

(9Z)-heptadeca-1,9,16-trien-4,6-diyne-3,8-diol

InChI

InChI=1S/C17H22O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h3-4,10,14,16-19H,1-2,5-9H2/b14-10-

InChI Key

OLUQMFYBNOJBQQ-UVTDQMKNSA-N

Isomeric SMILES

C=CCCCCC/C=C\C(C#CC#CC(C=C)O)O

Canonical SMILES

C=CCCCCCC=CC(C#CC#CC(C=C)O)O

Origin of Product

United States

Natural Occurrence, Isolation, and Distribution of 1,9z,16 Heptadecatrien 4,6 Diyn 3,8 Diol

Phytochemical Sourcing: Plant Families and Genera

Polyacetylenes of the falcarinol (B191228) type, which includes 1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol and its structural relatives, are predominantly found in the plant families Apiaceae and Araliaceae. researchgate.netnih.gov Their presence is a significant chemotaxonomic marker for these families.

Prevalence in Apiaceae (e.g., Pastinaca sativa, Daucus carota)

The Apiaceae family, which includes common vegetables like parsnip (Pastinaca sativa) and carrot (Daucus carota), is a rich source of C17-polyacetylenes. nih.govnih.gov Research has shown that these compounds are not uniformly distributed within the plant, with concentrations varying between different tissues and cultivars.

In Pastinaca sativa (parsnip), falcarinol-type polyacetylenes are well-documented. While specific quantitative data for this compound is not extensively detailed in all literature, the presence of structurally similar polyacetylenes like falcarinol and falcarindiol (B120969) is high, particularly in the root. researchgate.net

Daucus carota (carrot) is a major dietary source of these polyacetylenes. nih.gov The concentration and distribution of these compounds within the carrot root are influenced by both genetic factors (cultivar) and environmental conditions. mdpi.com For instance, the bitter-tasting upper part of the carrot root and the outer layer (phloem) tend to have higher concentrations of certain polyacetylenes compared to the lower part and the core (xylem). mdpi.com Studies on various carrot cultivars have revealed significant differences in their polyacetylene content. nih.gov

Table 1: Occurrence of Falcarinol-Type Polyacetylenes in Apiaceae
Plant SpeciesGenusCommon NameKey Polyacetylenes IdentifiedTypical Location in Plant
Pastinaca sativaPastinacaParsnipFalcarinol, Falcarindiol, and related polyacetylenesRoot
Daucus carotaDaucusCarrotFalcarinol, Falcarindiol, Falcarindiol-3-acetateRoot (higher concentrations in the phloem and upper part)

Presence in Araliaceae (e.g., Panax ginseng, Schefflera arboricola)

The Araliaceae family, which includes the well-known medicinal plant ginseng (Panax ginseng), is another significant source of polyacetylenes. researchgate.netnih.gov More than 20 different polyacetylene derivatives have been isolated from Panax ginseng, including panaxynol (B1672038) (which is identical to falcarinol), panaxydol, and panaxytriol (B31408). daneshyari.com These compounds are primarily found in the roots of the plant, and their concentrations can be influenced by the age of the root. nih.govacs.org

Schefflera arboricola, commonly known as the dwarf umbrella tree, has also been identified as a source of polyacetylenes. The major allergen in this plant has been identified as falcarinol, a closely related C17-polyacetylene. grafiati.com This indicates the likelihood of a biosynthetic pathway for similar polyacetylenes, including this compound, within this species.

Table 2: Occurrence of Falcarinol-Type Polyacetylenes in Araliaceae
Plant SpeciesGenusCommon NameKey Polyacetylenes IdentifiedTypical Location in Plant
Panax ginsengPanaxGinsengPanaxynol (Falcarinol), Panaxydol, PanaxytriolRoot
Schefflera arboricolaScheffleraDwarf Umbrella TreeFalcarinolNot specified in detail, but present in the plant

Identification in Other Botanical Sources

While the Apiaceae and Araliaceae families are the primary sources, polyacetylenes have been sporadically identified in other plant families, though typically in lower concentrations or with different structural types. The falcarinol-type polyacetylenes are less common outside of these two families. Their presence in other botanical sources is a subject of ongoing phytochemical research.

Extraction and Advanced Purification Methodologies

The isolation of this compound from its natural sources involves a multi-step process that begins with extraction from the plant matrix, followed by advanced purification techniques to isolate the compound of interest.

Optimized Solvent Extraction Protocols

The lipophilic nature of polyacetylenes dictates the use of nonpolar or semi-polar solvents for their efficient extraction from plant material. The choice of solvent is a critical step in maximizing the yield of the target compound while minimizing the co-extraction of undesirable substances.

Commonly used solvents for the extraction of falcarinol-type polyacetylenes include:

Dichloromethane: This solvent has been effectively used to obtain nonpolar extracts rich in polyacetylenes from various Apiaceae vegetables. nih.gov

Hexane: Due to its nonpolar nature, hexane is suitable for extracting lipophilic compounds like polyacetylenes. daneshyari.com

Acetonitrile (B52724): This solvent has been utilized in accelerated solvent extraction (ASE) methods for polyacetylenes from carrots and parsnips. researchgate.net

Methanol (B129727) and Ethanol (B145695): These more polar solvents have also been used, sometimes in combination with less polar solvents or in sequential extractions, to isolate a broad range of phytochemicals, including polyacetylenes. daneshyari.com

To optimize the extraction process, factors such as the particle size of the plant material (milling of dried roots), the solvent-to-solid ratio, extraction time, and temperature are carefully controlled. mdpi.com Techniques like ultrasonication or reflux can be employed to enhance the extraction efficiency. daneshyari.com

Chromatographic Techniques for Isolation (e.g., Preparative-HPLC, Flash Chromatography)

Following the initial extraction, the crude extract, which contains a complex mixture of compounds, undergoes further purification using chromatographic techniques. The high reactivity and potential instability of polyacetylenes necessitate careful handling during these purification steps.

Flash Chromatography: This is often used as an initial purification step to separate the crude extract into fractions with simpler compositions. It is a rapid form of column chromatography that uses a positive pressure to force the solvent through the stationary phase (commonly silica gel). uct.ac.za A gradient of nonpolar to more polar solvents, such as a hexane-ethyl acetate (B1210297) or a dichloromethane-methanol system, is typically employed to elute compounds of increasing polarity. uct.ac.zarochester.edu

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the final isolation of highly pure this compound, preparative HPLC is the method of choice. warwick.ac.uklcms.cz This technique offers high resolution and is capable of separating structurally similar compounds.

Key parameters for the preparative HPLC purification of polyacetylenes include:

Stationary Phase: Reversed-phase columns, such as C18, are commonly used, where the stationary phase is nonpolar and the mobile phase is more polar. nih.gov

Mobile Phase: A mixture of solvents like methanol-water or acetonitrile-water is often used. nih.gov The separation can be performed isocratically (constant mobile phase composition) or with a gradient (changing mobile phase composition) to achieve optimal separation. nih.gov

Detection: A UV detector is typically used, as the conjugated double and triple bonds in polyacetylenes absorb UV light, allowing for their detection as they elute from the column.

The combination of flash chromatography followed by preparative HPLC is a powerful strategy for the successful isolation of pure this compound from complex plant extracts. researchgate.net

Strategies for High-Purity Isolation and Yield Optimization

The isolation of polyacetylenes from natural sources is a multi-step process that requires careful optimization to achieve high purity and yield. The lipophilic nature of these compounds dictates the choice of extraction and purification methods.

A general workflow for the isolation of polyacetylenes from plant material involves initial extraction with a nonpolar solvent, followed by chromatographic separation.

Table 2: Common Steps in the Isolation of Polyacetylenes

StepDescriptionKey Parameters for Optimization
Extraction The plant material is typically dried, ground, and extracted with a solvent.Solvent polarity (e.g., hexane, ethyl acetate, methanol), extraction time, temperature, and method (e.g., maceration, Soxhlet, ultrasound-assisted extraction).
Solvent Partitioning The crude extract is partitioned between immiscible solvents to remove highly polar or nonpolar impurities.Choice of solvent system (e.g., hexane-methanol).
Chromatography The enriched extract is subjected to one or more chromatographic techniques to separate individual compounds.Stationary phase (e.g., silica gel, reversed-phase C18), mobile phase composition, and gradient.
High-Performance Liquid Chromatography (HPLC) Semi-preparative or preparative HPLC is often the final step to obtain the pure compound.Column type, mobile phase, and detection wavelength (UV).

Yield Optimization:

To maximize the yield of the target polyacetylene, several factors in the extraction and purification process can be optimized:

Solvent Selection: The choice of solvent is critical. For instance, methanol has been shown to be more efficient than hexane for extracting certain polyacetylenes from Panax ginseng.

Extraction Method: Modern techniques like ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) can offer higher yields in shorter times compared to traditional methods.

Chromatographic Conditions: Careful selection of the stationary and mobile phases in column chromatography and HPLC is crucial to achieve good separation and minimize loss of the compound.

Dereplication Strategies for Known Polyacetylenic Structures

Dereplication is the process of rapidly identifying known compounds in a complex mixture, such as a plant extract, at an early stage of the drug discovery process. This avoids the time-consuming and costly process of re-isolating and characterizing known substances. Modern dereplication strategies rely heavily on hyphenated analytical techniques and spectral databases.

Table 3: Key Dereplication Strategies for Polyacetylenes

StrategyDescriptionAdvantages
LC-MS (Liquid Chromatography-Mass Spectrometry) This technique separates the components of a mixture by LC and then provides mass information for each component.High sensitivity and the ability to determine the molecular weight of compounds in a complex mixture.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) This method provides structural information (NMR spectra) for compounds separated by LC.Provides detailed structural information, which is crucial for identifying known compounds and elucidating the structure of new ones.
Molecular Networking A computational approach that organizes MS/MS data based on spectral similarity. It allows for the visualization of related molecules in a network.Enables the rapid identification of known compounds by comparison to spectral libraries and can also highlight potentially new, related compounds.
Database Searching The experimental data (e.g., mass, UV spectrum, retention time) are compared with data in natural product databases.A straightforward and effective way to identify known compounds if a comprehensive database is available.

For polyacetylenes, a combination of these strategies is often employed. For example, an initial LC-MS analysis can provide the molecular weights of the compounds in an extract. This information can then be used to search databases for known polyacetylenes with matching masses. For ambiguous cases or for the confirmation of a compound's identity, LC-NMR can provide the necessary structural details.

Structural Elucidation and Stereochemical Characterization of 1,9z,16 Heptadecatrien 4,6 Diyn 3,8 Diol

Determination of Absolute and Relative Stereochemistry

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy

Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. wikipedia.orgbruker.com These techniques measure the differential absorption of left and right circularly polarized light, providing information about the spatial arrangement of atoms.

Vibrational Circular Dichroism (VCD) Spectroscopy is the infrared counterpart to electronic CD and measures the differential absorption of circularly polarized infrared radiation by the vibrational modes of a chiral molecule. wikipedia.orgrsc.org A significant advantage of VCD is that every fundamental vibrational mode of a chiral molecule is, in principle, VCD active, providing a rich source of stereochemical information. nih.gov For 1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol, the VCD signals associated with the stretching and bending vibrations of the C-O and O-H bonds of the two hydroxyl groups, as well as the C-H bonds at the stereogenic centers, are particularly sensitive to the absolute configuration. mdpi.com The combination of VCD with quantum chemical calculations has emerged as a reliable tool for the conformational and configurational analysis of natural products, even for those lacking strong UV-Vis chromophores. wikipedia.orgmdpi.com

A hypothetical comparison of experimental and calculated VCD data for a specific stereoisomer of this compound is presented in the table below. The agreement between the experimental and calculated spectra for a particular isomer allows for the assignment of its absolute configuration.

Vibrational ModeExperimental Frequency (cm⁻¹)Experimental ΔA (x 10⁻⁵)Calculated Frequency (cm⁻¹) (3R, 8S)Calculated ΔA (x 10⁻⁵) (3R, 8S)
O-H stretch (free)3620+2.53625+2.8
O-H stretch (H-bonded)3450-1.83455-2.1
C-H stretch (sp³)2930+0.92935+1.1
C≡C stretch2235+0.52240+0.6
C-O stretch1050-3.21055-3.5

This table presents hypothetical data for illustrative purposes.

Chemical Derivatization Strategies for Stereochemical Assignment

Chemical derivatization followed by spectroscopic analysis, typically Nuclear Magnetic Resonance (NMR) spectroscopy, is a well-established strategy for determining the absolute configuration of chiral alcohols and diols. researchgate.net This approach involves reacting the hydroxyl groups with a chiral derivatizing agent (CDA) to form a mixture of diastereomers, whose spectroscopic properties can be readily distinguished.

For a 1,n-diol like this compound, several derivatization strategies can be employed. One common method is the use of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its corresponding acid chloride. researchgate.net Reaction of the diol with both (R)- and (S)-MTPA chlorides would yield the corresponding bis-MTPA esters. The absolute configurations of the stereogenic centers can then be determined by analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkages. researchgate.net

Another effective approach involves the use of boronic acid-based derivatizing agents. For instance, reaction with 2-formylphenylboronic acid and a chiral amine, such as α-methylbenzylamine, can form diastereomeric imino-boronate esters. figshare.com The diastereomeric ratio, which reflects the enantiomeric purity of the diol, and the relative stereochemistry can be determined by ¹H or ¹⁹F NMR spectroscopy. figshare.com

The table below illustrates the expected ¹H NMR chemical shift differences (Δδ) for the bis-(R)- and bis-(S)-MTPA esters of a hypothetical (3R, 8S)-1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol.

Protonδ in bis-(S)-MTPA ester (ppm)δ in bis-(R)-MTPA ester (ppm)Δδ (δS - δR) (ppm)
H-25.325.35-0.03
H-35.685.65+0.03
H-85.155.18-0.03
H-95.505.47+0.03
H-174.985.01-0.03

This table presents hypothetical data for illustrative purposes based on the Mosher's method principles.

Computational Methods for Stereochemical Confirmation

Computational methods have become indispensable tools for the stereochemical analysis of complex organic molecules. frontiersin.orgwiley.com In conjunction with experimental data, quantum chemical calculations can provide a high level of confidence in the assignment of absolute configuration.

For this compound, a systematic computational study would typically involve the following steps:

Conformational Search: A thorough conformational search for all possible stereoisomers (e.g., (3R, 8R), (3S, 8S), (3R, 8S), and (3S, 8R)) is performed using molecular mechanics or semi-empirical methods. This is crucial due to the flexibility of the long alkyl chain.

Geometry Optimization and Energy Calculation: The low-energy conformers identified in the initial search are then subjected to geometry optimization and energy calculations at a higher level of theory, typically Density Functional Theory (DFT). wikipedia.org

Spectroscopic Property Calculation: For the Boltzmann-averaged ensemble of low-energy conformers of each stereoisomer, various spectroscopic properties are calculated. This includes the prediction of CD and VCD spectra. mdpi.com

Comparison with Experimental Data: The calculated spectra for each stereoisomer are then compared with the experimental CD and VCD spectra. The stereoisomer whose calculated spectrum best matches the experimental data is assigned as the correct absolute configuration.

The reliability of these computational methods has been demonstrated for a wide range of natural products. acs.org The combination of experimental chiroptical data with high-level computational predictions provides a powerful and robust platform for the unambiguous determination of the absolute stereochemistry of complex molecules like this compound.

Biosynthesis of Polyacetylenic Diols, Including 1,9z,16 Heptadecatrien 4,6 Diyn 3,8 Diol

Elucidation of Precursor Molecules and Early Biosynthetic Steps

The journey to complex polyacetylenes begins with primary fatty acid metabolism. nih.gov Isotopic tracer experiments have been fundamental in demonstrating that the carbon backbone of these compounds originates from fatty acid and polyketide precursors. nih.gov The biosynthesis of falcarinol-type polyacetylenes, a class that includes 1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol, commences with the ubiquitous C18 fatty acid, oleic acid. lth.senih.gov

The initial steps involve the desaturation of oleic acid to linoleic acid, a reaction catalyzed by fatty acid desaturase 2 (FAD2). oup.com Subsequent desaturation of linoleic acid produces crepenynic acid, which is a critical C18 acetylenic intermediate. nih.govnih.gov This conversion is a key branching point, diverting fatty acid flux toward the production of polyacetylenes. nih.gov Further modifications, including additional desaturations and chain-shortening via β-oxidation, transform the C18 intermediate into the characteristic C17 backbone of falcarinol (B191228) and its derivatives. lth.se Radiochemical studies have confirmed that long-chain fatty acids are essential for these initial stages. nih.gov

Precursor/IntermediateChemical FormulaRole in Pathway
Oleic AcidC18H34O2Primary C18 fatty acid precursor. lth.senih.gov
Linoleic AcidC18H32O2Formed by desaturation of oleic acid; precursor to crepenynic acid. oup.comnih.gov
Crepenynic AcidC18H30O2Key C18 acetylenic intermediate; marks the diversion into polyacetylene synthesis. nih.govnih.gov
Dehydrocrepenynic AcidC18H28O2Further desaturated intermediate derived from crepenynic acid. lth.se
FalcarinolC17H24OA key C17 polyacetylene formed after chain shortening and modification. nih.gov

Enzymatic Machinery Involved in Carbon Chain Elongation and Desaturation

The construction of the polyacetylene backbone relies on a specialized set of enzymes that extend and, crucially, introduce the characteristic double and triple bonds into the fatty acid chain.

The initial saturated fatty acid chains are synthesized de novo by Fatty Acid Synthase (FAS) complexes. nih.gov In most plants, this process occurs in the plastids, producing C16 (palmitic acid) and C18 (stearic acid) chains by iteratively adding two-carbon units from malonyl-ACP. nih.gov While polyacetylenes are understood to be derived from fatty acid and polyketide pathways, the primary contribution for C17 polyacetylenes like this compound is the FAS-derived fatty acid precursor. nih.govmdpi.com Polyketide synthases (PKSs) are large, multifunctional enzymes that also build carbon chains through the condensation of small carboxylic acid units. imperial.ac.ukebi.ac.uk Although the biosynthetic logic is similar to FAS, the specific role and contribution of PKS enzymes in the direct formation of this class of plant polyacetylenes are less defined compared to the well-established fatty acid origin. stackexchange.com

The introduction of unsaturation is the defining feature of polyacetylene biosynthesis. This is accomplished by a family of enzymes known as desaturases. nih.gov Plant fatty acid desaturases are non-heme diiron enzymes that catalyze the dehydrogenation of a single carbon-carbon bond to a double bond. nih.govnih.gov

A specialized subset of these enzymes, termed acetylenases, are responsible for the subsequent conversion of an alkene (double bond) into an alkyne (triple bond). nih.gov These acetylenases are often divergent forms of the Δ12 oleic acid desaturase (FAD2) family of enzymes. oup.comnih.gov The formation of the triple bond is believed to occur through a two-step dehydrogenation process at the same carbon atoms, with the alkene as a necessary intermediate. nih.gov This reaction requires molecular oxygen and electrons, which are typically supplied by NADH or NADPH via cytochrome b5. nih.govnih.gov

While desaturases are central to forming the carbon-carbon double and triple bonds, dehydratases have been proposed as another potential mechanism for introducing unsaturation. nih.gov A dehydratase would catalyze the elimination of a water molecule from a hydroxylated fatty acid precursor to form a double bond. However, the enzymatic players for such reactions in the main polyacetylene pathway remain largely unexplored compared to the well-characterized desaturase/acetylenase system. nih.gov

Oxidative Cyclization and Hydroxylation Mechanisms

While oxidative cyclization is a key strategy in the biosynthesis of many complex natural products, it is not involved in the formation of linear polyacetylenes like this compound. nih.gov Instead, oxidative reactions are critical for introducing hydroxyl groups onto the carbon backbone.

The structure of this compound features two hydroxyl groups, one at the C-3 position and another at the C-8 position. The introduction of these oxygen functionalities is a crucial step in the biosynthesis of polyacetylenic diols. These reactions are typically catalyzed by cytochrome P450-dependent hydroxylases (CYP450s). nih.gov These enzymes are monooxygenases that activate molecular oxygen to insert one oxygen atom into a C-H bond with high regio- and stereospecificity. nih.govnih.gov

In the biosynthesis of the closely related compound falcarindiol (B120969), hydroxylation occurs at the C-3 and C-8 positions of a C17 polyacetylene precursor. lth.se The specific stereochemistry of the resulting hydroxyl groups, for instance, (3R, 8S) in falcarindiol, indicates that the enzymatic hydroxylation is a highly controlled process. plantaedb.com It is expected that specific CYP450 homologs recognize the polyacetylene substrate and catalyze the precise C-H activation required to install the hydroxyl groups at the C-3 and C-8 positions, leading to the final diol product. nih.gov

Genetic and Genomic Basis of Polyacetylene Biosynthesis in Producing Organisms

Advances in molecular biology and genomics have begun to uncover the genetic foundation of polyacetylene biosynthesis. nih.gov Much of this progress has come from studying producing organisms such as carrot (Daucus carota), Panax ginseng, and Bidens pilosa. nih.govplantae.orgnih.gov

In carrot, which accumulates significant amounts of falcarinol and falcarindiol, researchers have mined the genome for genes encoding FAD2-type enzymes. oup.complantae.org By correlating gene expression profiles in different tissues with polyacetylene accumulation, they have identified several candidate genes involved in the pathway. oup.complantae.org Functional characterization of these genes through heterologous expression in yeast or Arabidopsis has confirmed their roles as desaturases and acetylenases that catalyze the early steps of the pathway. oup.complantae.org Co-expression network analyses have also proven useful for identifying additional candidate genes that may be involved in later steps of the pathway. researchgate.net

Similar work in Bidens pilosa has led to the cloning and characterization of cDNAs encoding Δ12-oleate desaturase and a Δ12-fatty acid acetylenase, further confirming the central role of these enzyme classes. mdpi.comnih.gov In Panax species, which produce falcarinol-type polyacetylenes alongside their well-known ginsenosides, genomic and transcriptomic studies are providing comprehensive insights into the evolution and regulation of these specialized metabolic pathways. nih.govnih.govnih.gov The identification of these biosynthetic genes opens the possibility for metabolic engineering to modulate the levels of these compounds in plants. plantae.org

Enzyme ClassAbbreviationFunction in Polyacetylene Biosynthesis
Fatty Acid SynthaseFASSynthesizes the initial C16/C18 saturated fatty acid backbone. nih.gov
Fatty Acid Desaturase 2FAD2Introduces a double bond at the Δ12 position (e.g., oleic acid to linoleic acid). oup.comnih.gov
Fatty Acid AcetylenaseFAAA specialized/divergent FAD2 that converts a double bond into a triple bond (e.g., linoleic acid to crepenynic acid). nih.govmdpi.com
Cytochrome P450 MonooxygenaseCYP450Catalyzes regio- and stereospecific hydroxylation of the polyacetylene backbone (e.g., at C-3 and C-8). nih.govnih.gov

Chemical Synthesis and Structural Modifications of 1,9z,16 Heptadecatrien 4,6 Diyn 3,8 Diol

Total Synthesis Approaches for 1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol and Its Stereoisomers

The total synthesis of this compound, also known as panaxytriol (B31408), and its isomers has been a subject of considerable research interest. The first total synthesis confirmed its stereostructure as (3R, 9R, 10R)-heptadec-1-ene-4,6-diyne-3,9,10-triol. hku.hk Subsequent synthetic efforts have focused on developing more efficient and stereodivergent routes to access not only the natural product but also its other diastereomers to clarify conflicting reports on its absolute configuration. acs.orgresearchgate.net

A common strategy involves a convergent approach, where two key fragments are synthesized separately and then coupled. For instance, one synthesis involved the coupling of two fragments containing three unprotected hydroxyl groups. acs.org Another approach synthesized four possible isomers to definitively establish the structure of the natural compound. researchgate.net

The construction of the polyacetylene backbone relies heavily on powerful carbon-carbon bond-forming reactions.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone in polyacetylene synthesis. researchgate.netwikipedia.org It is instrumental in forming the conjugated diyne system. The reaction typically employs a palladium catalyst (like Pd(PPh₃)₄) and a copper(I) co-catalyst in the presence of a base. researchgate.netlibretexts.org While effective, the copper co-catalyst can lead to undesirable homocoupling of the alkyne (Glaser coupling), necessitating an inert atmosphere. wikipedia.org Consequently, copper-free Sonogashira variations have been developed. wikipedia.orglibretexts.org

Cadiot-Chodkiewicz Coupling: This is another critical method used in the synthesis of panaxytriol and other natural polyacetylenes. acs.orgnih.gov It involves the copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne to form an unsymmetrical diacetylene. This reaction was a key step in a total synthesis of (3R,9R,10R)-panaxytriol. acs.org

Wittig Olefination: The Wittig reaction is a versatile and widely used method for creating alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. organic-chemistry.orgmasterorganicchemistry.com Crucially for the synthesis of this compound, the use of non-stabilized ylides (where the group attached to the negative carbon is typically an alkyl group) predominantly yields the Z-alkene, the thermodynamically less stable isomer. organic-chemistry.orgharvard.eduyoutube.com This selectivity is vital for installing the Z-configured double bond at the C9 position of the target molecule. The reaction proceeds through a proposed four-centered transition state, where the kinetic pathway favors the formation of the Z-alkene. harvard.edu

Table 1: Key Coupling Reactions in Polyacetylene Synthesis

Reaction Name Reactants Catalyst/Reagent Bond Formed Key Feature
Sonogashira Coupling Terminal alkyne + Vinyl/Aryl halide Palladium catalyst, Copper(I) co-catalyst sp-sp² C-C Forms conjugated enyne systems. researchgate.netwikipedia.org
Cadiot-Chodkiewicz Coupling Terminal alkyne + 1-Haloalkyne Copper(I) salt sp-sp C-C Creates unsymmetrical diynes. acs.orgnih.gov
Wittig Olefination Aldehyde/Ketone + Phosphonium ylide Strong base (e.g., n-BuLi) C=C Non-stabilized ylides give Z-alkenes. organic-chemistry.orgyoutube.com

Achieving the correct stereochemistry at the three chiral centers (C3, C8) and the Z-double bond (C9) is a major challenge.

Introduction of Chiral Centers: Stereocontrol is typically achieved through asymmetric reactions. Methods employed include the highly enantioselective reduction of an enynone to establish one chiral alcohol and the enantioselective dihydroxylation of an allylic alcohol for another. acs.org Asymmetric allylation and alkynylation of aldehydes are also powerful tools. researchgate.net For instance, a diastereomeric mixture of hept-1-ene-4,6-diyn-3-ol, corresponding to the C1-C7 portion of panaxytriol, was prepared and then resolved using enzyme-mediated acetylation to separate the stereoisomers. researchgate.net

Formation of the Z-Alkene: As mentioned, the Wittig reaction using a non-stabilized ylide is the classic approach to stereoselectively form the required Z-alkene. organic-chemistry.orgharvard.edu The choice of reagents and reaction conditions is critical to ensure high selectivity for the desired isomer. Recent advancements have focused on developing new phosphine (B1218219) reagents and reaction conditions to further improve the Z-selectivity in the synthesis of complex molecules. nih.gov

Semi-synthesis and Chemical Derivatization of Natural Polyacetylenes

Semi-synthesis, the chemical modification of a naturally sourced starting material, offers an alternative to total synthesis for producing novel compounds. researchgate.net Given the abundance of certain polyacetylenes in nature, they can serve as valuable starting points for creating analogs and derivatives. nih.gov

Modifying the pattern of double and triple bonds in the polyacetylene chain can lead to new compounds with different chemical and biological properties. Starting from a natural polyacetylene, chemists can use a variety of reactions to alter the unsaturation. For example, selective hydrogenation can reduce triple bonds to double bonds or single bonds. Conversely, elimination reactions can introduce new double bonds. Cross-coupling reactions like the Sonogashira coupling can be used to extend the polyacetylene chain or introduce new functional groups. rsc.org

The hydroxyl groups of this compound are key functional handles for derivatization. Esterification is a common strategy to produce derivatives such as diacetates. In one study, diastereomeric mixtures of panaxytriol acetonides were enantioselectively acetylated using an enzyme (CHIRAZYME®) and vinyl acetate (B1210297) to yield (3R)-acetates. researchgate.net This enzymatic approach provides high stereoselectivity. Standard chemical methods, such as reaction with acetic anhydride (B1165640) in the presence of a base like pyridine, can also be used to prepare diacetate derivatives. researchgate.net These derivatives are often synthesized to study structure-activity relationships or to improve properties like stability or bioavailability.

Development of Novel Synthetic Routes for Polyacetylene Scaffolds

The core structure of polyacetylenes is a recurring motif in many natural products. researchgate.net Research into novel synthetic routes for polyacetylene scaffolds is an active area, driven by the need for more efficient and versatile methods. mdpi.com

Recent advances have focused on organometallic catalysis, particularly rhodium-catalyzed living polymerizations, which allow for the synthesis of well-defined polyacetylenes with controlled length and stereochemistry. mdpi.com While often applied to create polymers, these catalytic systems offer new tools for constructing complex polyacetylene molecules. The development of novel scaffolds also extends to material science, where natural polymers and their composites are used to create three-dimensional structures for applications like tissue engineering. psu.edunih.govresearchgate.net The synthetic strategies employed in creating these scaffolds, which often involve controlled polymerization and cross-linking, can inspire new approaches for the synthesis of complex natural product scaffolds. nih.gov The goal is to create more robust, efficient, and modular synthetic pathways that can be adapted to produce a wide variety of polyacetylene-containing molecules.

Comparative Analysis of Synthetic and Naturally Occurring Stereoisomers

The definitive characterization and confirmation of the absolute stereochemistry of naturally occurring polyacetylenes like this compound heavily rely on the total synthesis of their stereoisomers. By comparing the spectroscopic and physical properties of the synthetic compounds with those of the natural isolates, researchers can unambiguously assign the configuration of the chiral centers.

One of the most common naturally occurring stereoisomers is (3R,8S)-falcarindiol. The first stereoselective total synthesis of this isomer was reported by Zheng et al., starting from L-tartaric acid and D-xylose. nih.govacs.org This synthesis provided a reference standard for the confirmation of the natural product's structure.

A crucial technique for comparing synthetic and natural stereoisomers is chiral High-Performance Liquid Chromatography (HPLC). For instance, in the structural determination of related polyacetylenes like falcarinol (B191228), a racemic mixture of the synthetic compound was separated into its individual enantiomers by chiral HPLC. The retention times of these synthetic standards were then compared with that of the natural product, allowing for the assignment of its absolute configuration. nih.gov This same principle is applied to the more complex stereoisomers of falcarindiol (B120969).

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and specific rotation, are paramount in the comparative analysis. The ¹H and ¹³C NMR spectra of a synthetically produced stereoisomer must be identical to those of the natural compound for the structural confirmation. For example, the absolute stereochemistry of falcarindiol isolated from Angelica dahurica was confirmed as 3(R), 8(S) through detailed ¹H NMR analysis of its Mosher ester derivatives, which were then compared with established models. researchgate.net

The table below presents a comparative overview of the key analytical data for the (3R,8S) stereoisomer of this compound, highlighting the consistency between the synthetic and naturally derived compound.

Table 1: Comparative Data for (3R,8S)-1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol

PropertySynthetic (3R,8S)-falcarindiolNaturally Occurring (3R,8S)-falcarindiol
Molecular Formula C₁₇H₂₄O₂C₁₇H₂₄O₂
Appearance Colorless oilColorless oil
Specific Rotation ([α]D) The optical rotation of synthetic analogues has been reported, with one example being [α]D²⁰ = +84.1 (c = 0.9, in CH₂Cl₂), though this is for a benzoate-protected analogue. mdpi.com The specific rotation of the final synthetic product is expected to match the natural form.The specific rotation of natural falcarindiol is a key parameter for identification.
¹H NMR (CDCl₃) The proton NMR spectrum of synthetic falcarindiol analogues shows characteristic signals for the vinyl protons, the protons adjacent to the hydroxyl groups, the allylic and propargylic protons, the methylene (B1212753) chain, and the terminal methyl group. These chemical shifts are compared directly with the natural product for structural confirmation. mdpi.comresearchgate.netThe ¹H NMR spectrum of falcarindiol isolated from natural sources, such as Angelica dahurica, is used to determine its structure. The chemical shifts and coupling constants are identical to those of the corresponding synthetic stereoisomer. researchgate.net
¹³C NMR (CDCl₃) The carbon NMR spectrum of synthetic falcarindiol provides signals for all 17 carbon atoms, including the alkynyl carbons, the carbons of the double bonds, the carbons bearing the hydroxyl groups, and the aliphatic carbons. This serves as a fingerprint for comparison. acs.orgThe ¹³C NMR data for natural falcarindiol is a critical component of its characterization and is matched with the synthetic standard. acs.org
Mass Spectrometry (MS) Mass spectrometric analysis of synthetic falcarindiol and its derivatives confirms the molecular weight and fragmentation pattern, which is consistent with the proposed structure. acs.orgThe mass spectrum of the natural isolate provides the molecular weight and fragmentation data that must align with the synthetic compound. researchgate.net

The low natural abundance of this compound often makes its isolation in sufficient quantities for extensive biological studies challenging. mdpi.com Therefore, the total synthesis of its stereoisomers is not only crucial for structural elucidation but also provides a reliable source of material for further research into its pharmacological properties. nih.govnih.gov The synthesis of various analogues, where parts of the molecule are systematically modified, also allows for the investigation of structure-activity relationships, shedding light on the specific structural features responsible for its bioactivity. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Stereochemistry on Biological Potency and Selectivity

The stereochemistry of the chiral centers in polyacetylenic diols plays a pivotal role in their biological efficacy. Studies on falcarindiol (B120969) analogs have demonstrated that the spatial arrangement of the hydroxyl groups significantly impacts their cytotoxic and anticancer activities.

A systematic investigation into the synthesis and anticancer properties of various optically active falcarindiol analogs revealed that the stereochemistry at the C-3 and C-8 positions is a critical determinant of potency. Specifically, the analog with a (3R,8S) configuration exhibited the most potent anti-proliferative effects against a range of human cancer cell lines. nih.gov For instance, the (3R,8S)-falcarindiol analog with a terminal double bond showed a remarkable IC50 value of 0.46 μM against Hccc-9810 human cholangiocarcinoma cells. nih.gov This highlights the importance of the specific absolute configuration of the hydroxyl groups for optimal interaction with biological targets.

In contrast, other stereoisomers often display significantly lower activity. This stereoselectivity suggests that the target biomolecules have specific three-dimensional binding pockets that can distinguish between different diastereomers of the polyacetylenic diol.

Table 1: Influence of Stereochemistry on the Anticancer Activity of Falcarindiol Analogs

Compound/Analog Stereochemistry Target Cell Line IC50 (μM) Reference
Falcarindiol Analog (3R,8S) Hccc-9810 0.46 nih.gov
Falcarindiol Analog Other isomers Hccc-9810 Higher values nih.gov
(3R,8S)-Falcarindiol (3R,8S) Not specified Not cytotoxic in one study nih.gov
(3S,8S)-Oplopandiol (3S,8S) HCT116 and HCT116-OxR Cytotoxic nih.gov

Note: The data presented is for falcarindiol analogs, which are structurally similar to 1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol. The activity can be cell-line dependent and influenced by experimental conditions.

Impact of the Number and Position of Double and Triple Bonds

The conjugated diyne moiety (-C≡C-C≡C-) is a hallmark of this class of compounds and is considered essential for their biological activity. This rigid and electron-rich system is a key pharmacophore that likely participates in interactions with biological targets. While specific studies systematically varying the number and position of the unsaturated bonds in this compound are limited, the broader literature on polyacetylenes provides valuable insights.

The presence of conjugated double and triple bonds creates a unique electronic and structural landscape. The cytotoxicity of many polyacetylenes is attributed to their ability to undergo reactions with cellular nucleophiles or to generate reactive oxygen species, processes that are dependent on the electronic properties of the conjugated system.

Role of Hydroxyl Groups and Their Relative Configurations

The two hydroxyl groups at positions C-3 and C-8 are critical for the biological activity of this compound and its analogs. These polar groups can act as both hydrogen bond donors and acceptors, facilitating specific interactions with amino acid residues within the binding sites of target proteins.

The relative configuration of these two hydroxyl groups is of paramount importance, as demonstrated by the superior potency of the (3R,8S) stereoisomer of falcarindiol analogs. nih.gov This specific arrangement dictates the spatial orientation of the hydrogen-bonding vectors, which must be precisely aligned for optimal binding affinity and subsequent biological response.

The presence of both hydroxyl groups appears to be a common feature among the more active polyacetylenic diols. The mono-hydroxylated analog, falcarinol (B191228), has also been shown to possess cytotoxic properties, but the diol structure often confers distinct activities and potencies. nih.gov This suggests that the second hydroxyl group may provide an additional anchoring point to the biological target, thereby enhancing binding affinity and efficacy.

Modifications of the Alkyl Chain Length and Branching

The long C17 alkyl chain of this compound contributes to the lipophilicity of the molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. Modifications to this chain can therefore significantly affect the compound's pharmacokinetic and pharmacodynamic profile.

Research on falcarindiol analogs has shown that modifications to the terminal end of the alkyl chain can modulate anticancer activity. For instance, the presence of a terminal double bond in the (3R,8S)-falcarindiol analog was associated with high potency. nih.gov

While systematic studies on varying the alkyl chain length (e.g., creating C15 or C19 analogs) or introducing branching are not extensively reported for this specific compound, general principles of medicinal chemistry suggest that such modifications would have a significant impact. Shortening or lengthening the chain would alter the molecule's lipophilicity and its ability to fit within hydrophobic pockets of a target protein. Introducing branching would increase steric bulk, which could either enhance or hinder binding depending on the topology of the binding site.

Table 2: Effect of Terminal Group Modification on the Anticancer Activity of (3R,8S)-Falcarindiol Analogs

Terminal Group of Alkyl Chain Target Cell Line IC50 (μM) Reference
Terminal Double Bond Hccc-9810 0.46 nih.gov
Other modifications Various Varied activities nih.gov

Note: This table is based on data from a study on falcarindiol analogs and illustrates the principle of how alkyl chain modifications can impact biological activity.

Computational Approaches to SAR (e.g., Molecular Docking, Quantitative Structure-Activity Relationships)

Computational methods are increasingly being employed to understand the SAR of natural products and to guide the design of more potent and selective analogs.

Molecular Docking:

Molecular docking studies have been used to predict the binding modes of falcarindiol-type compounds to various biological targets. For example, docking simulations have suggested that these polyacetylenes can bind to the colchicine (B1669291) binding site of tubulin. nih.govresearchgate.net These studies propose that the hydroxyl groups form key hydrogen bonds with amino acid residues in the binding pocket, while the hydrophobic alkyl chain engages in van der Waals interactions. Such computational models provide a structural basis for the observed SAR and can explain the importance of specific stereochemistries and functional groups.

Quantitative Structure-Activity Relationships (QSAR):

Analytical Method Development for the Detection, Quantification, and Metabolic Profiling of 1,9z,16 Heptadecatrien 4,6 Diyn 3,8 Diol

Chromatographic (GC, HPLC) and Hyphenated Techniques for Complex Mixture Analysis

The analysis of 1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol from intricate biological matrices relies heavily on high-resolution chromatographic separations. High-Performance Liquid Chromatography (HPLC) is the predominant technique due to the thermal lability and polarity of this diol-containing polyacetylene.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is the method of choice for separating this compound from other co-occurring polyacetylenes and plant metabolites. nih.gov C18 columns are frequently employed, offering the necessary hydrophobicity to retain and resolve these aliphatic compounds. nih.govresearchgate.net Gradient elution systems, typically involving water and acetonitrile (B52724) or methanol (B129727), are essential for achieving adequate separation of the various polyacetylenes present in plant extracts. nih.govmdpi.com The separation can be monitored using a photodiode array (PDA) detector, as the conjugated ene-diyne chromophore of these compounds exhibits characteristic UV absorption maxima, usually monitored around 205 nm. znaturforsch.comresearchgate.net

A study on the separation of polyacetylenes from Bupleurum species utilized a TSKgel ODS-100V C18 column with a gradient of acetonitrile and water. nih.gov While not specific to this compound, this methodology demonstrates a robust approach for separating structurally similar polyacetylenes.

Gas Chromatography (GC):

Due to the high boiling point and thermal instability of polyacetylenic diols, direct analysis by Gas Chromatography (GC) is challenging without derivatization. Silylation of the hydroxyl groups to increase volatility and thermal stability is a potential approach, though not widely reported for this specific compound. GC-Mass Spectrometry (GC-MS) has been successfully used for the analysis of other, less polar polyacetylenes and can provide valuable structural information. znaturforsch.comscielo.br

Hyphenated Techniques:

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the analysis of this compound. This technique provides both retention time data for identification and mass-to-charge ratio information for confirmation and structural elucidation. LC-MS analysis of methanol extracts from Oenanthe crocata roots has shown that different polyacetylenes can co-elute, highlighting the need for the specificity of a mass detector. researchgate.net

Table 1: Exemplary HPLC Conditions for the Analysis of Related C17-Polyacetylenes

Parameter Condition Reference
Column Reversed-phase C18 (e.g., LiChrospher, Zorbax, TSKgel ODS-100V) nih.gov
Mobile Phase Gradient of Water and Acetonitrile/Methanol nih.govmdpi.com
Detection Photodiode Array (PDA) at ~205 nm znaturforsch.comresearchgate.net
Flow Rate Typically 0.5 - 1.0 mL/min mdpi.com
Column Temperature Often controlled, e.g., 40 °C researchgate.net

Spectrometric Methods for Sensitive and Specific Detection

Spectrometric methods are indispensable for the unambiguous identification and structural characterization of this compound.

Mass Spectrometry (MS):

When coupled with LC, mass spectrometry provides highly sensitive and specific detection. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used for polyacetylene analysis. researchgate.net In positive ion mode, aliphatic C17-polyacetylenes often form adducts with components of the mobile phase, such as methanol and acetonitrile. researchgate.net Tandem mass spectrometry (MS/MS) is crucial for structural elucidation, revealing characteristic fragmentation patterns. Studies on related polyacetylenes have shown distinct cleavage pathways, which can help in identifying the structure of unknown compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of novel compounds like this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are required to assign all proton and carbon signals and to establish the connectivity of the molecule. The identification of related polyacetylenes like falcarinol (B191228) has been unambiguously confirmed using ¹H and ¹³C NMR spectroscopy. nih.govresearchgate.net The chemical shifts and coupling constants provide detailed information about the stereochemistry of the double bonds and the configuration of the chiral centers.

Table 2: Spectrometric Data for Structurally Similar Polyacetylenes

Technique Observation for Related Polyacetylenes Reference
LC-MS (ESI/APCI) Formation of [M+H]⁺, [M+Na]⁺, and solvent adducts researchgate.net
MS/MS Characteristic fragmentation patterns aiding in identification researchgate.net
¹H NMR Provides information on proton environments and coupling nih.govresearchgate.net
¹³C NMR Determines the carbon skeleton of the molecule nih.govresearchgate.net

Development of Immunoassays (e.g., EIA) for Targeted Detection

Immunoassays, such as the Enzyme Immunoassay (EIA), offer a high-throughput and cost-effective method for the targeted detection and quantification of specific molecules. While no specific immunoassay for this compound has been reported, the principles for its development can be inferred from assays created for other small molecules, including other polyacetylenes.

The development process would involve:

Hapten Synthesis: The target molecule, this compound, would need to be chemically modified to enable its conjugation to a carrier protein, thereby making it immunogenic.

Immunization and Monoclonal Antibody Production: The conjugated hapten-protein complex would be used to immunize animals (e.g., mice) to elicit an immune response. Spleen cells from the immunized animals are then fused with myeloma cells to produce hybridomas that secrete monoclonal antibodies specific to the target molecule. mdpi.com

Assay Development: A competitive EIA format is typically used for small molecules. In this format, the sample containing the target analyte competes with a labeled form of the analyte for binding to a limited number of antibody-binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

The development of such an assay would provide a valuable tool for rapid screening of a large number of samples for the presence of this compound.

Standardization and Validation of Analytical Protocols for Research Applications

For any analytical method to be considered reliable for research purposes, it must be properly standardized and validated. This ensures that the results are accurate, precise, and reproducible.

Standardization:

A critical step in standardization is the availability of a pure analytical standard of this compound. Due to the instability and lack of commercial availability of many polyacetylenes, this often requires in-house isolation and purification, for instance, using semi-preparative HPLC or supercritical fluid chromatography. nih.govresearchgate.net The identity and purity of the standard must be rigorously confirmed by spectroscopic methods like NMR and MS. nih.gov

Validation:

Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A validated analytical method for this compound would be essential for its accurate quantification in biological and phytochemical studies.

Metabolomics and Lipidomics Approaches for Profiling Polyacetylenic Metabolism

Metabolomics and lipidomics are powerful "omics" technologies that aim to comprehensively identify and quantify all metabolites or lipids within a biological system. These approaches are highly applicable to the study of polyacetylene metabolism.

Metabolomic Profiling:

LC-MS-based metabolomics is a common strategy for profiling polyacetylenes in plant extracts. mdpi.com By comparing the metabolomic profiles of different plant tissues or plants grown under different conditions, it is possible to identify novel polyacetylenes and to gain insights into their biosynthetic pathways. Chemometric tools, such as principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA), are used to analyze the large datasets generated and to identify the metabolites that are most important for distinguishing between different sample groups. mdpi.com

Lipidomics:

Given that polyacetylenes are biosynthetically derived from fatty acids, lipidomics approaches are particularly relevant. mdpi.com These methods focus on the global analysis of lipids in a sample. An untargeted lipidomics approach using high-resolution mass spectrometry can reveal the full spectrum of polyacetylene-containing lipids and their metabolic derivatives. This can help to place this compound within the broader context of lipid metabolism in the organism under study.

These comprehensive profiling techniques are instrumental in discovering new polyacetylenes, understanding their metabolic interconnections, and elucidating their biological functions.

Emerging Research Frontiers and Translational Potential of 1,9z,16 Heptadecatrien 4,6 Diyn 3,8 Diol

Directed Evolution and Metabolic Engineering for Enhanced Production

The natural abundance of 1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol is often low, hindering its isolation in quantities sufficient for extensive research and development. Metabolic engineering and directed evolution offer promising strategies to enhance the production of this and other polyacetylenic diols in microbial or plant-based systems.

Metabolic engineering in host organisms like Escherichia coli or yeast can be employed to construct biosynthetic pathways for diol production from renewable feedstocks. nih.govresearchgate.netnih.gov This involves the introduction and optimization of genes encoding the necessary enzymes for the multi-step conversion of common precursors into the desired polyacetylenic diol. The biosynthesis of falcarinol-type polyacetylenes is thought to originate from fatty acids like oleic acid, involving a series of desaturation and modification steps. aau.dknih.gov Engineering a host's fatty acid metabolism to increase the flux towards these precursors is a key strategy.

Directed evolution , a process that mimics natural selection in the laboratory, can be used to improve the efficiency and specificity of the enzymes involved in the biosynthetic pathway. nih.govpsu.eduyoutube.com By creating libraries of enzyme variants and selecting for those with enhanced activity, it is possible to overcome bottlenecks in the production process. chemrxiv.org For instance, key enzymes such as desaturases and hydroxylases, which are crucial for forming the characteristic structure of polyacetylenic diols, can be targeted for directed evolution to improve their turnover rates and substrate specificity. nih.govnih.gov

Table 1: Key Strategies in Metabolic Engineering for Polyacetylenic Diol Production
StrategyDescriptionPotential Impact on this compound ProductionRelevant Research Areas
Pathway Elucidation and ReconstructionIdentifying and assembling the complete biosynthetic pathway for the target diol in a heterologous host.Enables de novo synthesis from simple carbon sources, removing reliance on plant extraction.Genomics, Transcriptomics, Enzyme Characterization nih.govnih.gov
Precursor Supply EnhancementEngineering the host's central metabolism to increase the intracellular pool of fatty acid precursors.Boosts the overall yield by increasing the substrate available for the heterologous pathway.Flux Balance Analysis, CRISPR-based Genome Editing nih.govresearchgate.net
Enzyme Optimization via Directed EvolutionImproving the catalytic efficiency, stability, and specificity of key biosynthetic enzymes.Overcomes rate-limiting steps and reduces the formation of unwanted byproducts.Protein Engineering, High-Throughput Screening psu.educhemrxiv.org
Host Strain OptimizationModifying the host organism to better tolerate the polyacetylene product and enhance its export.Increases final titers and simplifies downstream processing.Synthetic Biology, Transporter Engineering nih.gov

Biocatalysis for Stereoselective Synthesis of Analogs

The precise stereochemistry of this compound is critical for its biological activity. Chemical synthesis of such complex molecules with high stereoselectivity is often challenging, requiring multiple steps and costly reagents. Biocatalysis, the use of enzymes to perform chemical transformations, offers a powerful alternative for the stereoselective synthesis of polyacetylenic diol analogs. nih.govrsc.org

Enzymes such as lipoxygenases (LOXs) and alcohol dehydrogenases (ADHs) are particularly relevant. LOXs can catalyze the regio- and stereospecific dioxygenation of polyunsaturated fatty acids, which are precursors in the biosynthesis of many bioactive lipids. nih.govresearchgate.netmdpi.comwur.nl The substrate specificity of different LOXs can be exploited to produce a variety of hydroperoxide intermediates, which can then be further transformed into different polyacetylenic structures. researchgate.net Bacterial LOXs are of particular interest due to their potential for high activity and stability. wur.nl

ADHs can be used for the stereoselective reduction of keto groups to hydroxyl groups, a key step in establishing the chiral centers found in this compound and its analogs. rsc.org The use of ADHs with different stereopreferences allows for the synthesis of various diastereomers of a target diol, which is crucial for structure-activity relationship (SAR) studies. rsc.org The synthesis of falcarinol (B191228) analogs has been achieved using biocatalytic methods, demonstrating the feasibility of this approach. researchgate.netnih.govmdpi.com

Advanced Mechanistic Elucidation using Omics Technologies

A deep understanding of the biosynthetic pathways and the mechanisms of action of this compound is fundamental for its development as a therapeutic agent. "Omics" technologies, including transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes occurring within a biological system and are powerful tools for mechanistic elucidation. mdpi.comqiagenbioinformatics.com

Transcriptomics can identify the genes that are expressed during the biosynthesis of polyacetylenic diols in their native plant sources. nih.govmdpi.com By comparing the transcriptomes of high- and low-producing varieties, researchers can pinpoint the genes encoding the key enzymes in the pathway. nih.gov Similarly, proteomics can identify the corresponding proteins, confirming their presence and providing insights into post-translational regulation. nih.govmdpi.com The integration of transcriptomic and proteomic data can provide a comprehensive picture of the regulatory networks governing the production of these compounds. nih.govnih.gov

Metabolomics , the large-scale study of small molecules, can be used to map the metabolic pathways leading to this compound and to identify novel intermediates and byproducts. Furthermore, these technologies can be applied to understand the compound's mechanism of action by analyzing the changes in gene, protein, and metabolite expression in cells or tissues upon treatment. mdpi.com

Table 2: Application of Omics Technologies in Polyacetylenic Diol Research
Omics TechnologyApplicationKey Insights Gained
TranscriptomicsIdentification of genes involved in biosynthesis and response to treatment.Discovery of candidate genes for metabolic engineering; understanding of molecular targets. nih.govmdpi.com
ProteomicsIdentification and quantification of proteins in biosynthetic pathways and cellular responses.Confirmation of enzyme presence; elucidation of signaling pathways affected by the compound. nih.govmdpi.com
MetabolomicsProfiling of small molecule intermediates in biosynthesis and cellular metabolism.Mapping of metabolic networks; identification of biomarkers of effect. mdpi.com
Multi-omics IntegrationCombining data from different omics levels for a holistic view.Comprehensive understanding of regulatory networks and mechanisms of action. mdpi.comnih.gov

Exploration of Novel Therapeutic Applications beyond Current Knowledge

The known biological activities of falcarinol-type polyacetylenes, such as anti-inflammatory and anticancer effects, provide a strong rationale for exploring the therapeutic potential of this compound. aau.dknih.govrsc.org Research into novel applications is an active area of investigation.

The anticancer properties of related polyacetylenes have been demonstrated in various cancer cell lines, including pancreatic and colon cancer. nih.govrsc.orgnih.gov These compounds can induce apoptosis and inhibit cell proliferation, suggesting their potential as chemotherapeutic or chemopreventive agents. nih.govnih.gov The ability of some polyacetylenes to selectively target cancer cells while sparing normal cells is a particularly promising characteristic. nih.gov

The anti-inflammatory effects of these compounds are also well-documented. aau.dkacs.org They can modulate inflammatory pathways, such as those involving cyclooxygenases (COXs) and lipoxygenases (LOXs), which are key targets in many inflammatory diseases. aau.dk This opens up possibilities for their use in conditions like arthritis, inflammatory bowel disease, and neuroinflammatory disorders.

Emerging research also points towards neuroprotective effects . Some falcarinol analogs have been shown to protect neuronal cells from damage and may have potential as calcium channel blockers. nih.govacs.org This suggests that this compound and its derivatives could be investigated for the treatment of neurodegenerative diseases. Further research is needed to explore these and other potential therapeutic applications, including antimicrobial and immunomodulatory activities. aau.dk

Sustainable and Scalable Production of Polyacetylenic Diols for Research Purposes

A major bottleneck in the research and development of this compound is the lack of a sustainable and scalable supply. Current production methods, which often rely on isolation from natural sources or complex multi-step chemical syntheses, are not ideal for producing the quantities needed for preclinical and clinical studies. aau.dknih.gov

Developing sustainable production platforms is therefore a high priority. As discussed, metabolic engineering of microorganisms offers a promising route to a renewable and scalable supply. nih.govresearchgate.net Another approach is the development of more efficient and environmentally friendly chemical syntheses, adhering to the principles of green chemistry . rasayanjournal.co.in This could involve the use of novel catalysts, solvent-free reaction conditions, or microwave-assisted synthesis to improve yields and reduce waste. rasayanjournal.co.innih.gov

The synthesis of substituted polyacetylenes has seen significant advances, with new catalytic methods enabling better control over the polymer structure. mdpi.comnih.gov While not directly applicable to the synthesis of a small molecule like this compound, these advancements in handling and functionalizing acetylene-containing molecules contribute to the broader knowledge base required for developing scalable synthetic routes. wikipedia.orgacs.orgyoutube.com The development of robust and cost-effective production methods will be crucial for unlocking the full therapeutic potential of this promising class of natural products.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration (e.g., 9Z geometry) of 1,9Z,16-heptadecatrien-4,6-diyn-3,8-diol be experimentally confirmed?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The cis (Z) configuration at the 9th double bond can be confirmed via coupling constants (JJ-values) in 1H^{1}\text{H} NMR and Nuclear Overhauser Effect (NOE) experiments. For triple bond geometry, Raman spectroscopy or X-ray crystallography may validate spatial arrangements. Cross-referencing with ChemSpider’s validated stereochemical data for analogous compounds is advised .

Q. What synthetic strategies are effective for constructing the conjugated ene-yne-diol system in this compound?

  • Methodology : Stepwise alkyne coupling (e.g., Cadiot-Chodkiewicz reaction) can build the diyne moiety. Hydroxyl groups at C3 and C8 may require protection (e.g., silyl ethers) during synthesis. Post-synthesis deprotection and purification via column chromatography (silica gel, gradient elution) are recommended. Literature on similar polyunsaturated diols highlights the use of palladium-catalyzed cross-couplings .

Q. What stability considerations are critical for handling this compound in laboratory settings?

  • Methodology : The compound’s polyunsaturated structure may render it sensitive to light, oxygen, or heat. Store under inert gas (argon/nitrogen) at -20°C in amber vials. Monitor decomposition via HPLC or TLC. Safety protocols from chemical SDS guidelines (e.g., Aladdin’s handling recommendations for air-sensitive compounds) should be followed .

Q. Which analytical techniques are optimal for purity assessment and structural elucidation?

  • Methodology : High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. UV-Vis spectroscopy identifies conjugated π-systems. Infrared (IR) spectroscopy detects hydroxyl and alkyne stretches. Purity is quantified via HPLC with a C18 column and diode-array detection .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the ene-yne-diol system in catalytic reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and frontier molecular orbitals (HOMO/LUMO). Software like COMSOL Multiphysics integrated with AI can simulate reaction pathways and optimize conditions (e.g., solvent effects, catalyst selection) .

Q. What mechanistic insights explain the compound’s potential bioactivity in natural product studies?

  • Methodology : Enzymatic assays (e.g., inhibition of cytochrome P450) or cell-based studies (e.g., cytotoxicity on cancer lines) can probe bioactivity. Structure-Activity Relationship (SAR) studies may vary substituents on the phenyl or diol groups. Data contradictions (e.g., divergent activity in similar compounds) require validation via isotopic labeling or kinetic isotope effects .

Q. How should factorial design be applied to study the compound’s photochemical degradation?

  • Methodology : A 2k2^k factorial design tests variables like light intensity, pH, and temperature. Response Surface Methodology (RSM) models degradation kinetics. Replicate experiments and ANOVA statistically validate factors. Sensory analysis protocols from barrel-evaluation studies (e.g., quadruplicate sampling) ensure reproducibility .

Q. What advanced separation techniques resolve isomers or degradation byproducts?

  • Methodology : Chiral HPLC with polysaccharide-based columns separates enantiomers. Preparative GC-MS isolates volatile byproducts. Membrane separation technologies (e.g., nanofiltration) may purify large-scale syntheses, as outlined in CRDC’s chemical engineering design frameworks .

Data Contradictions and Validation

  • Example : If NMR data conflicts with computational predictions (e.g., unexpected NOE correlations), re-examine solvent polarity effects or crystal packing forces via single-crystal X-ray diffraction. Cross-validate with independent synthetic routes .

Methodological Tables

Analytical Technique Parameter Measured Typical Conditions
1H^{1}\text{H} NMRStereochemistry (J-values, NOE)400 MHz, CDCl3_3, 25°C
HRMSMolecular ion ([M+H]+^+)ESI mode, resolution ≤ 3 ppm
Chiral HPLCEnantiomeric excessChiralpak AD-H column, hexane/iPrOH (90:10)
Synthetic Step Yield Optimization Catalyst
Alkyne coupling65–75% (via Sonogashira)Pd(PPh3_3)4_4, CuI
Diol deprotection>90% (TBAF in THF)Tetrabutylammonium fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.